molecular formula C10H15BrN2O B6630412 5-bromo-N-(3-methoxypropyl)-6-methylpyridin-2-amine

5-bromo-N-(3-methoxypropyl)-6-methylpyridin-2-amine

Cat. No. B6630412
M. Wt: 259.14 g/mol
InChI Key: WTXAMODFXMHZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3-methoxypropyl)-6-methylpyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as '5-Bromo-6-MeO-2-APB' and is a derivative of the widely researched 2-aminoindane family of compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-6-MeO-2-APB involves the activation of the serotonin 2B receptor (5-HT2B). This activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. This release of neurotransmitters is responsible for the various physiological and psychological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-6-MeO-2-APB are not fully understood. However, studies have shown that this compound has various effects on the cardiovascular system, including vasoconstriction and increased heart rate. This compound has also been shown to have anxiogenic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Bromo-6-MeO-2-APB in lab experiments is its high affinity for the serotonin 2B receptor (5-HT2B). This allows for the selective activation of this receptor and the study of its various physiological and psychological effects. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 5-Bromo-6-MeO-2-APB. One direction is the study of its potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is the study of its potential cardiovascular effects and its implications in the treatment of cardiovascular diseases. Additionally, the development of more selective agonists and antagonists for the serotonin 2B receptor (5-HT2B) may provide further insights into its various physiological and psychological effects.
Conclusion:
In conclusion, 5-Bromo-6-MeO-2-APB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively researched for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Its high affinity for the serotonin 2B receptor (5-HT2B) has allowed for the selective activation of this receptor and the study of its various physiological and psychological effects. However, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis method for 5-Bromo-6-MeO-2-APB involves the reaction of 2-amino-6-methylpyridine with 3-methoxypropylamine and bromine. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of this synthesis method is typically around 60-70%.

Scientific Research Applications

5-Bromo-6-MeO-2-APB has been extensively researched for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the serotonin 2B receptor (5-HT2B), which is involved in various physiological processes such as vasoconstriction, smooth muscle contraction, and platelet aggregation. This receptor has also been implicated in various psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

5-bromo-N-(3-methoxypropyl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-8-9(11)4-5-10(13-8)12-6-3-7-14-2/h4-5H,3,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXAMODFXMHZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.